molecular formula C25H18N2O2S B2693403 N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE CAS No. 901215-27-8

N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE

Cat. No.: B2693403
CAS No.: 901215-27-8
M. Wt: 410.49
InChI Key: VHKYNOHTVRVHAS-UHFFFAOYSA-N
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Description

N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE is a complex organic compound that features a thiazole ring and naphthalene moieties

Scientific Research Applications

N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE has a wide range of scientific research applications:

Preparation Methods

The synthesis of N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a naphthalene derivative and a thioamide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring and naphthalene moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, which is crucial for its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c28-24(15-29-23-14-6-10-18-8-2-4-12-20(18)23)27-25-26-22(16-30-25)21-13-5-9-17-7-1-3-11-19(17)21/h1-14,16H,15H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKYNOHTVRVHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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